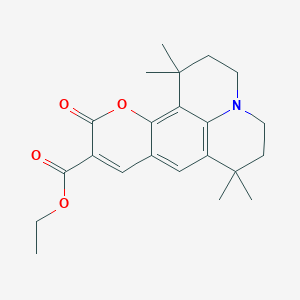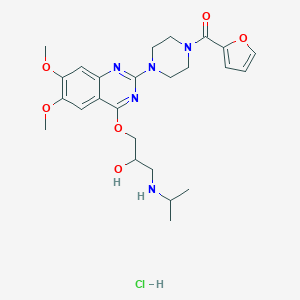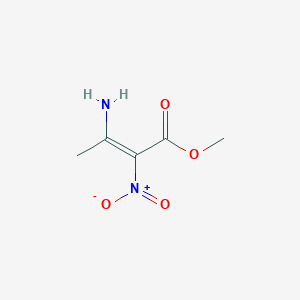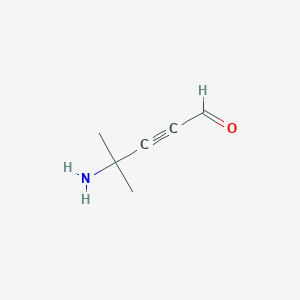
2-Chloro-3-(triethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(triethylsilyl)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used in the synthesis of various organic compounds. The compound is also used in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(triethylsilyl)pyridine is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions. The compound is used as a reagent in the synthesis of various organic compounds, and it is believed that it reacts with other molecules to form new compounds.
Biochemische Und Physiologische Effekte
2-Chloro-3-(triethylsilyl)pyridine has been shown to have various biochemical and physiological effects. The compound is used in the study of various biological processes, including enzyme-catalyzed reactions. It is also used in the study of cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-3-(triethylsilyl)pyridine in lab experiments include its high yield and efficiency in the synthesis of various organic compounds. The compound is also relatively easy to handle and store. However, the limitations of using the compound include its potential toxicity and the need for specialized equipment and training to handle it safely.
Zukünftige Richtungen
There are many future directions for the study of 2-Chloro-3-(triethylsilyl)pyridine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the compound's mechanism of action and its potential applications in drug discovery and development. Additionally, the compound could be used in the study of various biological processes, including the study of cellular signaling pathways and gene expression.
Synthesemethoden
The synthesis of 2-Chloro-3-(triethylsilyl)pyridine involves the reaction of 2,3-dichloropyridine with triethylsilyl chloride in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield. This method is widely used for the synthesis of 2-Chloro-3-(triethylsilyl)pyridine due to its simplicity and efficiency.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(triethylsilyl)pyridine is widely used in scientific research for the synthesis of various organic compounds. The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological effects. The compound is used as a reagent in the synthesis of various compounds that are used in drug discovery and development.
Eigenschaften
CAS-Nummer |
123506-74-1 |
|---|---|
Produktname |
2-Chloro-3-(triethylsilyl)pyridine |
Molekularformel |
C11H18ClNSi |
Molekulargewicht |
227.8 g/mol |
IUPAC-Name |
(2-chloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)10-8-7-9-13-11(10)12/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
FAPCJLVARASUNL-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |
Synonyme |
Pyridine, 2-chloro-3-(triethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
